

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Cat. No.:	B173368
Get Quote	

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde**, a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group, a methoxy group, and a cyclopropylmethoxy group.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
CAS Number	153200-64-7 [1]
Molecular Formula	C ₁₂ H ₁₄ O ₃ [1]
Molecular Weight	206.24 g/mol [1]
InChI Key	GRDGKQILTBTXSJ-UHFFFAOYSA-N [1]

Table 2: Physicochemical Properties

Property	Value	Source
Physical State	Solid [1]	Fluorochem
Boiling Point	335 °C	ChemicalBook
Density	1.156 g/mL	ChemicalBook
Flash Point	148 °C	ChemicalBook
Storage Temperature	2-8°C under inert gas	ChemicalBook

Note: Specific melting point and solubility data for **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** are not readily available in the reviewed literature. However, related compounds such as 3-ethoxy-4-methoxybenzaldehyde have a melting point of 51-53 °C and exhibit good solubility in organic solvents.[\[2\]](#)

Chemical Structure

The structure of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** is characterized by a 1,2,4-trisubstituted benzene ring. The aldehyde group at position 1 is a key feature for its reactivity, while the methoxy and cyclopropylmethoxy groups at positions 4 and 3 respectively, influence its electronic properties and steric hindrance.

Synthesis

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. A common synthetic route involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Experimental Protocol: Synthesis from Isovanillin

While a specific, detailed protocol for the synthesis of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** is not explicitly detailed as a standalone procedure in the available literature, a general method can be inferred from patent literature describing the synthesis of related compounds.^{[3][4]} The following is a representative, generalized protocol based on these sources.

Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- (Bromomethyl)cyclopropane
- Potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of isovanillin in anhydrous DMF, add potassium carbonate.
- Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Add (bromomethyl)cyclopropane dropwise to the reaction mixture.

- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde**.

Spectroscopic Data (Predicted)

Experimental NMR data for **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** are not available in the searched literature. However, based on the known spectra of closely related compounds such as 4-methoxybenzaldehyde^{[5][6]}^{[7][8][9]} and other substituted benzaldehydes, the following characteristic chemical shifts can be predicted.

Predicted ^1H NMR (CDCl_3):

- Aldehyde proton (-CHO): ~9.8 ppm (singlet)
- Aromatic protons: Three signals in the range of ~6.9-7.5 ppm.
- Methoxy protons (-OCH₃): ~3.9 ppm (singlet)
- Cyclopropylmethoxy protons (-OCH₂-cyclopropyl): A doublet around ~3.9 ppm for the methylene group and multiplets in the upfield region (~0.3-1.3 ppm) for the cyclopropyl ring protons.

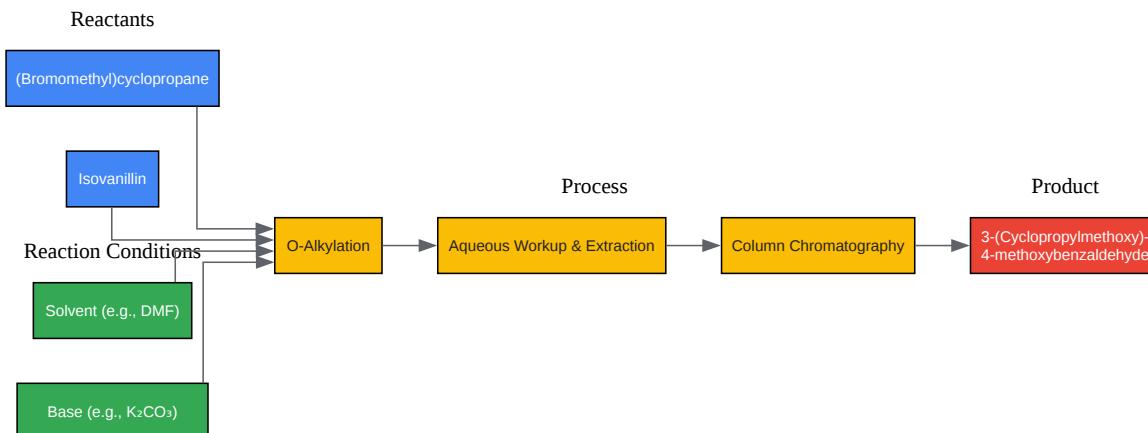
Predicted ^{13}C NMR (CDCl_3):

- Aldehyde carbon (-CHO): ~191 ppm
- Aromatic carbons: Signals in the range of ~110-155 ppm.

- Methoxy carbon (-OCH₃): ~56 ppm
- Cyclopropylmethoxy carbons (-OCH₂-cyclopropyl): A signal around ~75 ppm for the methylene carbon and signals in the upfield region (~3-11 ppm) for the cyclopropyl carbons.

Biological Significance and Applications

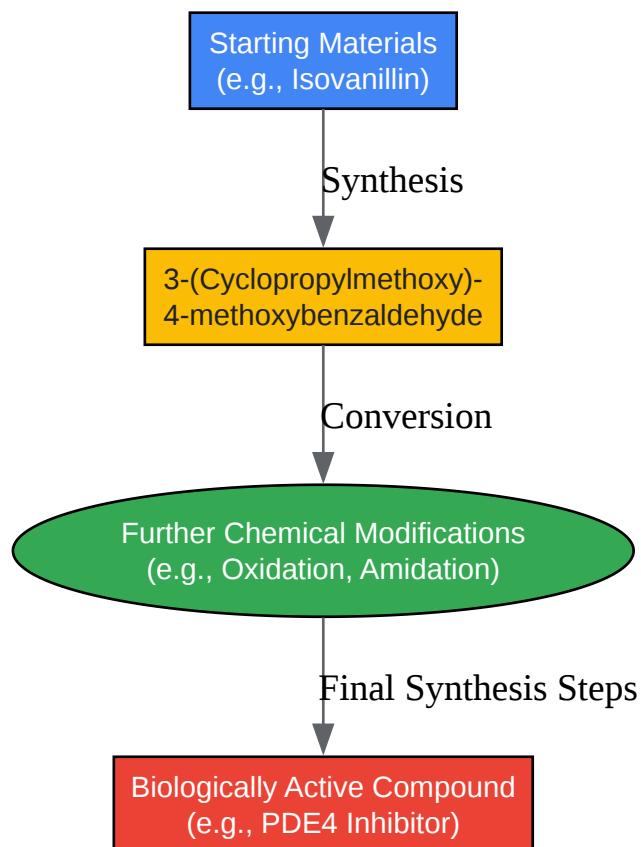
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is primarily utilized as a key building block in the synthesis of more complex molecules with significant biological activity. Its derivatives have been investigated for their therapeutic potential.


Role as a PDE4 Inhibitor Precursor

A notable application of this compound is in the synthesis of derivatives that act as selective inhibitors of phosphodiesterase 4 (PDE4).^[10] PDE4 is an enzyme involved in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The cyclopropylmethoxy and methoxy moieties of the benzaldehyde core are important for the binding and activity of these inhibitors.

Diagrams

Synthesis Workflow


The following diagram illustrates a generalized workflow for the synthesis of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** from isovanillin.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde**.

Role as a Synthetic Intermediate

This diagram illustrates the logical relationship of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** as a key intermediate in the synthesis of a pharmacologically active PDE4 inhibitor.

[Click to download full resolution via product page](#)

Caption: Role of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** as a key synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyclopropylmethoxy-4-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. JPH08208555A - Preparation of isovanillin - Google Patents [patents.google.com]

- 4. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 15.09 MHz, CDCl_3 , experimental) (HMDB0029686) [hmdb.ca]
- 7. 3-CYCLOPROPYLMETHOXY-4-METHOXYBENZALDEHYDE; 3-cyclopropylmethoxy-4-methoxybenzaldehyde; 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde; RW3547 | Chemrio [chemrio.com]
- 8. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0029686) [hmdb.ca]
- 9. 3-Methoxybenzaldehyde(591-31-1) ^1H NMR spectrum [chemicalbook.com]
- 10. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173368#3-cyclopropylmethoxy-4-methoxybenzaldehyde-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com